molecular formula C13H15ClO3 B1464297 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1274095-99-6

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1464297
CAS No.: 1274095-99-6
M. Wt: 254.71 g/mol
InChI Key: IGDDXIHRXIGZLN-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDDXIHRXIGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClO3C_{13}H_{15}ClO_3, with a molecular weight of approximately 256.71 g/mol. The presence of the chlorobenzyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorobenzyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction may lead to alterations in signaling pathways, particularly those involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant anticancer activity against glioblastoma cell lines, suggesting that chlorinated derivatives may exhibit similar properties due to their structural similarities .

Inhibition of Kinases

Kinase inhibition is a critical area of research for anticancer drugs. Compounds with chlorinated aromatic groups have shown promising results in inhibiting key kinases involved in cancer signaling pathways. For example, a related study found that certain chlorinated compounds exhibited low micromolar activity against AKT2/PKBβ, an important target in glioma treatment . This suggests that this compound may also possess similar inhibitory effects.

Data Table: Biological Activity Comparison

CompoundTargetIC50 (μM)Activity Description
This compoundAKT2TBDPotential inhibitor; further studies needed
N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazolesAKT212Significant inhibition observed
Other related compoundsVarious kinasesTBDVariable activity; structure-dependent

Case Studies

  • In Vitro Studies : A study exploring the effects of chlorinated compounds on glioblastoma cells indicated that certain derivatives could inhibit cell growth and induce apoptosis in cancer cells while sparing non-cancerous cells . This highlights the selective toxicity that may be associated with compounds like 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid.
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding how variations in the chemical structure influence biological activity. The presence of the chlorobenzyl group appears to enhance binding affinity to target proteins, which is critical for developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.